Lipophilicity Advantage Over N-Silylmethyl and Parent Pyrrolidine-2-thione
The calculated LogP of CAS 600728‑19‑6 (2.69) exceeds that of the direct N‑silylmethyl analog 1-(trimethylsilylmethyl)pyrrolidine-2-thione (CAS 87281‑39‑8, LogP 2.29) by 0.40 log units and is >2.3 log units higher than the parent pyrrolidine‑2‑thione (LogP 0.34) . This increased lipophilicity can enhance membrane permeability and organic‑phase extractability in synthetic work‑up.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.69 (C₉H₁₉NSSi, MW 201.40) |
| Comparator Or Baseline | 1-(Trimethylsilylmethyl)pyrrolidine-2-thione: LogP 2.29 (C₈H₁₇NSSi, MW 187.38); Pyrrolidine-2-thione: LogP 0.34 (C₄H₇NS, MW 101.17) |
| Quantified Difference | ΔLogP = +0.40 vs. N‑silylmethyl analog; +2.35 vs. parent thione |
| Conditions | In silico prediction (consensus model); values sourced from ChemSrc and Molaid databases |
Why This Matters
A 0.4 log unit increase corresponds to ~2.5‑fold higher partition into organic solvents, improving recoveries in liquid‑liquid extraction and potentially enhancing passive cellular permeability in cell‑based assays.
